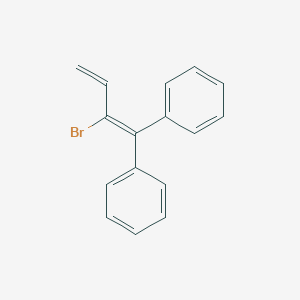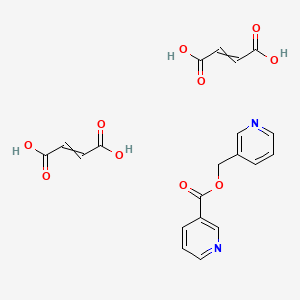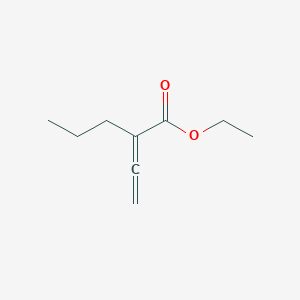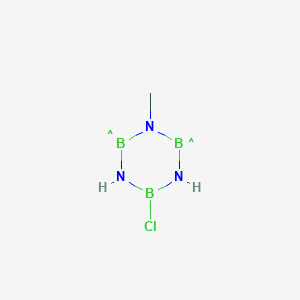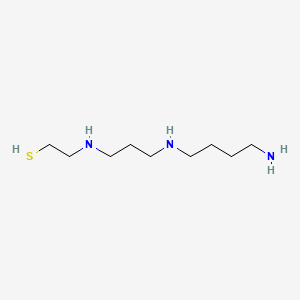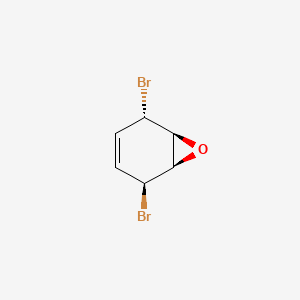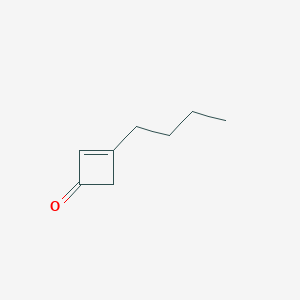
3-Butylcyclobut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butylcyclobut-2-en-1-one is an organic compound with the molecular formula C8H12O It features a cyclobutene ring substituted with a butyl group and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylcyclobut-2-en-1-one can be achieved through several methods. One common approach involves the cyclobutenylation of suitable precursors under mild conditions. For instance, a transition-metal-free strategy can be employed, where a one-pot cyclobutenylation/deprotection cascade from N-Boc protected indoles is used . This method leverages density functional theory calculations to suggest a Boc-group transfer mechanism.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of cyclobutane synthesis can be applied. Industrial synthesis often involves the use of cyclopropyl and cyclobutyltrifluoroborates in Suzuki-Miyaura coupling reactions with aryl chlorides to yield substituted cyclobutanes .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Butylcyclobut-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the cyclobutene ring and the ketone functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the ketone group to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the butyl group or the cyclobutene ring, depending on the reaction conditions and reagents used.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions employed.
Applications De Recherche Scientifique
3-Butylcyclobut-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology and Medicine:
Industry: The compound’s unique structural features make it a candidate for use in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-Butylcyclobut-2-en-1-one is primarily related to its chemical reactivity. The compound can participate in various chemical reactions due to the presence of the cyclobutene ring and the ketone functional group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Cyclobutanone: A simpler analog with a cyclobutane ring and a ketone group.
Cyclobutene: Lacks the ketone functional group but shares the cyclobutene ring structure.
Butylcyclobutane: Similar in structure but lacks the double bond and ketone group.
Uniqueness: 3-Butylcyclobut-2-en-1-one is unique due to the combination of the butyl group, cyclobutene ring, and ketone functional group.
Propriétés
Numéro CAS |
38425-48-8 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
3-butylcyclobut-2-en-1-one |
InChI |
InChI=1S/C8H12O/c1-2-3-4-7-5-8(9)6-7/h5H,2-4,6H2,1H3 |
Clé InChI |
NAUNYCCKSCFGOF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


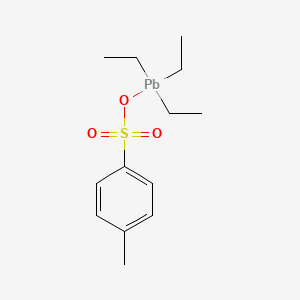

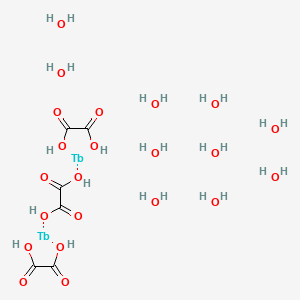
![Phenol, 2-[(dimethylamino)methyl]-4-nonyl-](/img/structure/B14661055.png)
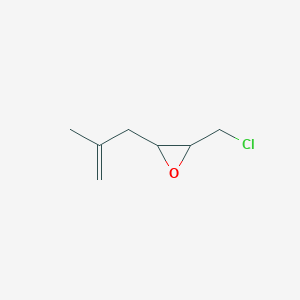
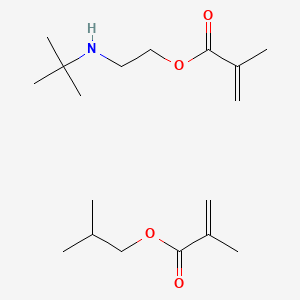
![4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14661070.png)

